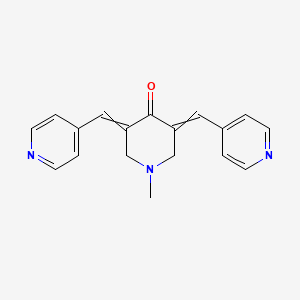
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- is a complex organic compound with the molecular formula C18H17N3O It is a derivative of piperidinone, a six-membered ring containing nitrogen This compound is known for its unique structure, which includes two pyridinylmethylene groups attached to the piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- typically involves the reaction of 1-methyl-4-piperidone with pyridine-4-carboxaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyridinylmethylene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-piperidinone: A simpler derivative of piperidinone with a single methyl group.
N-Methyl-4-piperidone: Another derivative with similar structural features.
1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone: A compound with phenyl groups instead of pyridinyl groups.
Uniqueness
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- is unique due to the presence of two pyridinylmethylene groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
142808-60-4 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-methyl-3,5-bis(pyridin-4-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-16(10-14-2-6-19-7-3-14)18(22)17(13-21)11-15-4-8-20-9-5-15/h2-11H,12-13H2,1H3 |
Clave InChI |
PFSHGYYOLVTIGM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
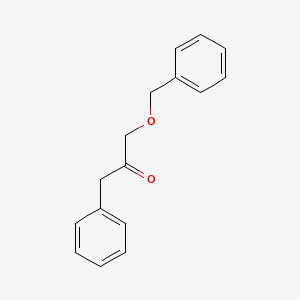

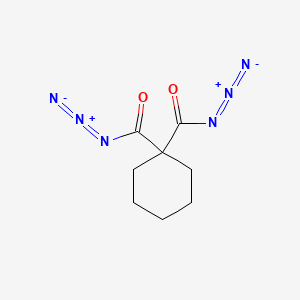


![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
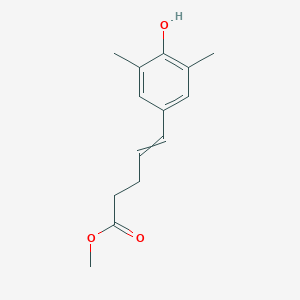
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
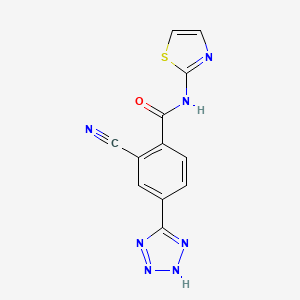
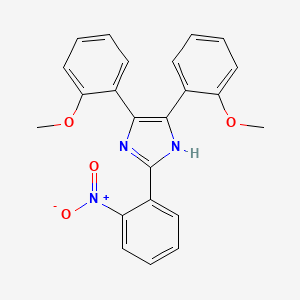
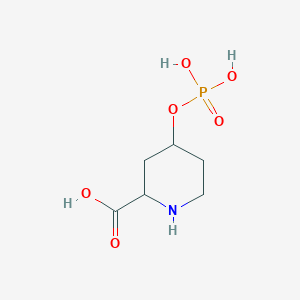
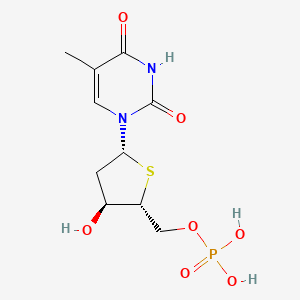
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
